Several compounds in the dataset share these structural features and exhibit activity as P-glycoprotein (P-gp) inhibitors [, ], dopamine receptor antagonists [], and melanin-concentrating hormone receptor 1 (MCHR1) antagonists []. Considering these similarities, it is plausible that "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methylbenzamide" could also interact with similar biological targets and exhibit similar pharmacological activities.
Synthesis Analysis
The synthesis of compounds with the 6,7-dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline scaffold involved multiple steps []. A common strategy could involve the reaction of a suitably substituted 3,4-dihydroisoquinoline with a 2-(4-(dimethylamino)phenyl)ethyl halide, followed by amide bond formation with 2-methylbenzoic acid.
Mechanism of Action
P-gp inhibition: The compound might bind to P-gp and inhibit its drug efflux activity, potentially reversing multidrug resistance in cancer cells [, ].
Dopamine receptor antagonism: The compound might bind to dopamine receptors and block their signaling pathways, potentially exerting effects on motor control, reward, and cognition [].
MCHR1 antagonism: The compound might bind to MCHR1 and inhibit its signaling pathways, potentially affecting feeding behavior, energy balance, and emotional states [].
Applications
Cancer research: As a potential P-gp inhibitor, it could be investigated for its ability to overcome multidrug resistance in cancer cells and enhance the effectiveness of chemotherapy [, ].
Neurological research: As a potential dopamine receptor antagonist, it could be used as a tool to study the role of dopamine signaling in various neurological disorders, such as Parkinson's disease and schizophrenia [].
Metabolic research: As a potential MCHR1 antagonist, it could be investigated for its potential in regulating feeding behavior, energy balance, and obesity [].
Compound Description: This research focuses on a series of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine derivatives designed as P-glycoprotein (P-gp) inhibitors to combat multidrug resistance (MDR) in cancer chemotherapy []. Among these, compound 12k showed high potency (EC50 = 57.9 ± 3.5 nM), low cytotoxicity, and long duration of action in reversing doxorubicin resistance in K562/A02 cells []. It effectively boosted the potency of various MDR-related cytotoxic agents, increased doxorubicin accumulation, blocked P-gp-mediated Rh123 efflux, and suppressed P-gp ATPase activity []. Notably, 12k displayed good pharmacokinetic properties, including a favorable half-life and oral bioavailability, without affecting CYP3A4 activity or P-gp expression, making it a promising candidate for further development [].
Compound Description: This study explores a series of 6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines as P-gp modulators for overcoming MDR in cancer treatment []. Compound 7h, 2‐[(1‐{4‐[2‐(6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2(1H)‐yl)ethyl]phenyl}‐1H‐1,2,3‐triazol‐4‐yl)methoxy]‐N‐(p‐tolyl)benzamide, emerged as a potent P-gp modulator with high potency (EC50=127.5±9.1 nM), low cytotoxicity (TI>784.3), and a long duration of action (>24 hours) []. Compound 7h effectively reversed doxorubicin resistance in K562/A02 cells, enhanced the effects of other MDR-related cytotoxic agents (paclitaxel, vinblastine, and daunorubicin), and interfered with P-gp mediated efflux of doxorubicin and rhodamine 123 []. Additionally, 7h lacked any impact on cytochrome (CYP3A4) activity, highlighting its potential as a safe and effective MDR modulator [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.